molecular formula C7H2BrCl2FO B14022810 3-Bromo-2,4-dichloro-6-fluorobenzaldehyde

3-Bromo-2,4-dichloro-6-fluorobenzaldehyde

Cat. No.: B14022810
M. Wt: 271.89 g/mol
InChI Key: ZHRGQTANGYMPSC-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloro-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H2BrCl2FO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-6-fluorobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes halogenation reactions where specific positions on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-6-fluorobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.

    Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Typically involve amines or hydrazines under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzaldehyde derivatives can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Condensation Products: Schiff bases and hydrazones.

Scientific Research Applications

3-Bromo-2,4-dichloro-6-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-6-fluorobenzaldehyde depends on its specific application. In chemical reactions, the presence of electron-withdrawing halogen atoms can influence the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorobenzaldehyde
  • 2-Bromo-4-fluorobenzaldehyde
  • 3-Bromo-2,4-dichlorobenzaldehyde

Uniqueness

3-Bromo-2,4-dichloro-6-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern can impart distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H2BrCl2FO

Molecular Weight

271.89 g/mol

IUPAC Name

3-bromo-2,4-dichloro-6-fluorobenzaldehyde

InChI

InChI=1S/C7H2BrCl2FO/c8-6-4(9)1-5(11)3(2-12)7(6)10/h1-2H

InChI Key

ZHRGQTANGYMPSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)C=O)F

Origin of Product

United States

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